(Z)-4-(1-Hydroxyethylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of acetylacetone with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative . Another method includes the use of enaminones and hydrazines in the presence of catalysts like iodine .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol often employs eco-friendly and cost-effective catalysts such as Amberlyst-70. This heterogeneous catalyst offers a simple reaction workup and thermal stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .
Scientific Research Applications
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis.
3,5-Dimethyl-1-phenylpyrazole: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
1,3-Dimethyl-4-acetyl-1H-pyrazole-5-ol stands out due to its unique acetyl group at the 4-position, which imparts distinct reactivity and biological properties. This structural feature differentiates it from other pyrazole derivatives and enhances its versatility in chemical and biological applications .
Properties
IUPAC Name |
4-acetyl-2,5-dimethyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(5(2)10)7(11)9(3)8-4/h8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNXAFGSOYNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.